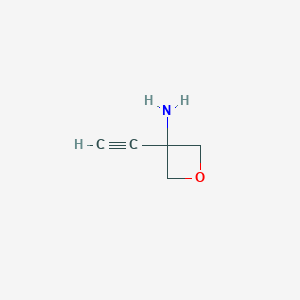

3-Ethynyloxetan-3-amine

Description

Significance of Oxetane (B1205548) Scaffolds in Molecular Design

Oxetane rings, four-membered cyclic ethers, have garnered considerable attention in drug discovery and medicinal chemistry. beilstein-journals.org Their incorporation into molecular structures can lead to significant improvements in physicochemical properties. Current time information in Bangalore, IN.nih.gov Oxetanes are often employed as polar and metabolically stable isosteres for gem-dimethyl and carbonyl groups, offering a means to enhance aqueous solubility, reduce lipophilicity, and modulate metabolic stability. beilstein-journals.orgbeilstein-journals.org The strained nature of the four-membered ring, with a ring strain energy of approximately 25.5 kcal/mol, also imparts unique conformational constraints. beilstein-journals.org The 3-substituted oxetanes, in particular, have become attractive structural motifs in drug design, providing a desirable vector for substitution while maintaining the beneficial properties of the core scaffold. beilstein-journals.orgnih.gov

Role of Ethynyl (B1212043) Moieties in Advanced Synthetic Transformations

The ethynyl group, a carbon-carbon triple bond, is a cornerstone of modern synthetic organic chemistry. aksci.com Its high reactivity and linear geometry make it an exceptionally versatile functional group for a wide array of chemical transformations. acs.org Ethynyl moieties are key participants in powerful coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, which are instrumental in the formation of carbon-carbon bonds. Furthermore, the terminal alkyne C-H bond is acidic and can be deprotonated to form acetylides, which are potent nucleophiles. The ethynyl group can also engage in cycloaddition reactions, radical polymerizations, and can act as a hydrogen bond donor, influencing the supramolecular assembly of molecules. acs.orgsigmaaldrich.com This reactivity makes the ethynyl group a valuable handle for the elaboration of molecular complexity.

Overview of Amine Functionalities in Complex Molecule Construction

The amine functional group is one of the most prevalent in organic chemistry and is particularly ubiquitous in pharmaceuticals. beilstein-journals.orgaccelachem.com Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. nih.govyoutube.com The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity to amines, allowing them to participate in a vast range of reactions. aablocks.com They readily form salts with acids, which can enhance water solubility, a crucial property for drug delivery. beilstein-journals.org The amine group is also a key hydrogen bond donor and acceptor, playing a critical role in molecular recognition and binding to biological targets such as enzymes and receptors. uni.lu Its ability to be readily alkylated, acylated, and to participate in reductive amination makes it a fundamental building block in the synthesis of complex nitrogen-containing molecules. libretexts.orglibretexts.org

Contextualizing 3-Ethynyloxetan-3-amine as a Multifunctional Chemical Entity

This compound stands as a testament to the power of multifunctional design in chemical synthesis. It is a chiral molecule that presents three distinct points of reactivity: the oxetane ring, which can be opened under certain conditions; the ethynyl group, which can undergo a plethora of transformations; and the amine group, which can be functionalized in numerous ways. This unique combination allows for the divergent synthesis of a wide range of complex structures from a single, well-defined starting material. The presence of the oxetane can improve the drug-like properties of a target molecule, while the ethynyl and amine groups provide handles for further chemical modification and attachment to other molecular fragments. The synthesis of such 3,3-disubstituted oxetanes can be challenging but offers access to novel chemical space. nih.gov The development of synthetic routes to molecules like this compound is therefore of high importance for advancing the frontiers of organic synthesis and medicinal chemistry.

Interactive Data Tables

Below are tables detailing the physicochemical properties of this compound and a related precursor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇NO | PubChemLite uni.lu |

| Molecular Weight | 97.12 g/mol | - |

| Monoisotopic Mass | 97.052765 Da | PubChemLite uni.lu |

| InChIKey | MZKAAOCMGAVROY-UHFFFAOYSA-N | PubChemLite uni.lu |

| SMILES | C#CC1(COC1)N | PubChemLite uni.lu |

| Predicted XlogP | -1.1 | PubChemLite uni.lu |

| CAS Number | 2289463-96-1 | BLD Pharm bldpharm.com |

Table 2: Properties of a Related Precursor: tert-Butyl (3-ethynyloxetan-3-yl)carbamate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₃ | - |

| Molecular Weight | 197.23 g/mol | - |

| CAS Number | 1678527-98-4 | BLDpharm bldpharm.com |

| Common Use | Protected intermediate for the synthesis of this compound | - |

General Amine Synthesis Approaches Relevant to the 3-Position

Introducing a primary amine at the C3 position of an oxetane ring can be accomplished through several classical and modern synthetic transformations. These methods typically start from an oxetane bearing a different functional group at the 3-position, such as a ketone or a suitable leaving group.

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.org This two-part process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in a subsequent step to the corresponding amine. libretexts.orglibretexts.org For the synthesis of a primary amine at the 3-position of an oxetane, the logical precursor is oxetan-3-one.

The reaction proceeds by the nucleophilic addition of an amine source, such as ammonia for primary amines, to the carbonyl group, forming an intermediate imine. libretexts.orgyoutube.com This imine is then reduced to the amine. A key advantage of this method is the ability to perform it as a one-pot reaction by selecting a reducing agent that is more reactive towards the imine intermediate than the starting ketone. wikipedia.orgacsgcipr.org

Commonly employed reducing agents for this transformation are specialized borohydride reagents. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the ketone precursor but readily reduce the iminium ion formed in situ. libretexts.orgmasterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another established method for the reduction step. wikipedia.orgacsgcipr.org

| Reducing Agent | Typical Application | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | One-pot reductive amination | Selectively reduces imines/iminium ions in the presence of ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | One-pot reductive amination | A less toxic alternative to NaBH₃CN, also highly selective for imines. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Direct and indirect methods | Can be used for one-pot reactions or for reducing isolated imines. wikipedia.orgacsgcipr.org |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of pre-formed imines | Highly reactive; not suitable for one-pot reactions as it will reduce the starting ketone. youtube.com |

To synthesize this compound via this route, one would ideally start with a precursor like 3-ethynyloxetan-3-one. Alternatively, an acetylene fragment can be introduced into the oxetane core via reactions like the Seyferth-Gilbert reaction using the Ohira-Bestmann reagent on oxetan-3-one. chemrxiv.org

Nucleophilic substitution provides a direct pathway to introduce an amine group by displacing a leaving group at the 3-position of the oxetane ring. nih.gov This approach requires a substrate such as a 3-halo- or 3-sulfonyloxy-oxetane. The mechanism is typically bimolecular nucleophilic substitution (SN2). ucsb.edu

Direct amination using ammonia as the nucleophile can be problematic. While it can successfully displace a halide, the primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide. libretexts.orgchemguide.co.uk This leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, making it an inefficient method for producing primary amines selectively. libretexts.orgchemguide.co.uk

To circumvent the issue of over-alkylation, chemists often employ "ammonia equivalents," which are nucleophiles that introduce a single nitrogen atom and can be later converted to a primary amine. libretexts.orglibretexts.org

The Gabriel Synthesis : This classic method utilizes the potassium salt of phthalimide as the nitrogen nucleophile. libretexts.orglibretexts.org The phthalimide anion is an effective nucleophile that displaces a leaving group to form an N-alkylated phthalimide. The phthalimide group then serves as a protected form of the primary amine and can be removed by hydrolysis or hydrazinolysis to release the desired product. libretexts.org

The Azide (B81097) Method : Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions. It can displace halides or other leaving groups to form an alkyl azide. chemrxiv.orgresearchgate.net The resulting azide is not nucleophilic and does not undergo further alkylation. The primary amine can then be cleanly generated from the azide by reduction, commonly achieved through catalytic hydrogenation or the Staudinger reaction (using PPh₃ followed by water). chemrxiv.orglibretexts.org

| Nitrogen Nucleophile | Reaction Type | Advantage | Subsequent Step Required |

|---|---|---|---|

| Ammonia (NH₃) | Direct SN2 | Direct formation | None, but risks over-alkylation libretexts.orgchemguide.co.uk |

| Potassium Phthalimide | Gabriel Synthesis | Avoids over-alkylation libretexts.org | Hydrolysis or hydrazinolysis libretexts.org |

| Sodium Azide (NaN₃) | Azide Substitution | Excellent nucleophile; avoids over-alkylation chemrxiv.org | Reduction (e.g., H₂/Pd or Staudinger) chemrxiv.orglibretexts.org |

Several other functional groups can serve as precursors to a primary amine, offering alternative synthetic routes. These methods rely on the reduction or rearrangement of nitrogen-containing functionalities. libretexts.org

Reduction of Nitriles : A nitrile group can be introduced at the 3-position, for example, via the Strecker synthesis on oxetan-3-one. chemrxiv.org The resulting 3-cyanooxetane can then be reduced to a primary aminomethyl group. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. libretexts.orglibretexts.org

Reduction of Nitro Compounds : A 3-nitrooxetane derivative can be prepared and subsequently reduced to the corresponding 3-aminooxetane. This reduction can be achieved through various methods, including catalytic hydrogenation or using metals like tin or zinc in acidic conditions. libretexts.orglibretexts.org

Rearrangement Reactions : The Hofmann and Curtius rearrangements are classical methods that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. libretexts.orglibretexts.org Starting with a 3-carboxyoxetane derivative, one could prepare the corresponding primary amide (for the Hofmann rearrangement) or acyl azide (for the Curtius rearrangement). Upon reaction, these precursors would yield the 3-aminooxetane. libretexts.org

Defluorosulfonylative Coupling : A more recent and innovative approach involves the reaction of oxetane sulfonyl fluorides with amines. This method mimics an amide bond formation and leverages vast existing amine libraries, proceeding through a proposed oxetane carbocation intermediate under mild, slightly basic conditions. researchgate.net

Oxetane Ring Construction Strategies with 3-Substituent Control

Instead of functionalizing a pre-formed ring, an alternative and often more flexible approach is to construct the oxetane ring from an acyclic precursor that already contains the necessary substituents, or precursors to them, in the correct positions.

The formation of a four-membered ring is an entropically and enthalpically challenging process due to ring strain. beilstein-journals.org However, several reliable methods exist for this transformation.

The most prevalent strategy for forming the oxetane ring is the Williamson etherification . beilstein-journals.orgthieme-connect.de This is an intramolecular SN2 reaction where an alkoxide nucleophile displaces a leaving group located three carbons away, forming the cyclic ether. acs.org The typical precursor is a 1,3-halohydrin or a 1,3-diol where one of the hydroxyl groups has been converted into a better leaving group, such as a tosylate or mesylate. acs.org The cyclization is promoted by a base, such as sodium hydride (NaH) or potassium tert-butoxide, which deprotonates the remaining hydroxyl group to generate the nucleophilic alkoxide. thieme-connect.deacs.org For the synthesis of this compound, this would entail starting with a precursor like 2-(azidomethyl)-2-ethynylpropane-1,3-diol, selectively tosylating one primary alcohol, and then inducing cyclization with a base.

Other cyclization strategies include:

Intramolecular Epoxide Opening : The opening of a three-membered epoxide ring by an internal nucleophile can lead to the formation of a four-membered oxetane. beilstein-journals.orgacs.org

Paternò–Büchi Reaction : This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can form substituted oxetanes, though controlling regioselectivity and stereoselectivity can be challenging. beilstein-journals.org

Radical Cyclization : Methods involving radical intermediates have also been developed, such as the cycloisomerization of homoallylic alcohols via a metal hydride atom transfer/radical polar crossover (MHAT/RPC) mechanism. beilstein-journals.org

When the oxetane ring contains stereocenters, controlling their configuration during synthesis is crucial. Several strategies have been developed to achieve stereocontrol in oxetane formation.

Enantioselective synthesis has also been achieved. Soai et al. reported a method involving the enantioselective reduction of β-halo ketones using a chiral reducing catalyst. acs.org The resulting enantioenriched halohydrin can then be cyclized to the oxetane via Williamson etherification without racemization. acs.org These methods highlight that the stereochemical outcome of the final oxetane is directly dependent on the stereochemistry of the acyclic precursor and the mechanism of the cyclization reaction.

Introduction of Functionality at the C3 Position of the Oxetane Ring

The functionalization of the C3 position of the oxetane ring is a critical step in the synthesis of this compound. A common and versatile starting material for this purpose is oxetan-3-one. Various well-established ketone functionalization reactions can be employed to introduce the necessary amine or a precursor group at this position. chemrxiv.org

One prominent method is the Strecker synthesis , which allows for the introduction of both an amino group and a nitrile group at the C3 position. The reaction of oxetan-3-one with a cyanide source, such as trimethylsilyl cyanide (TMSCN), and a dialkylamine leads to the formation of a 3-cyano-3-dialkylamino oxetane. chemrxiv.org This intermediate can then be further manipulated, with the nitrile group serving as a handle for conversion to other functionalities or removal, and the dialkylamino group can be deprotected to yield the primary amine.

Another effective strategy involves the reductive amination of oxetan-3-one. This widely used method in medicinal chemistry involves the reaction of the ketone with an amine in the presence of a reducing agent to form the corresponding 3-aminooxetane. nih.gov The choice of amine and reducing agent can be tailored to achieve the desired substitution pattern on the nitrogen atom.

Furthermore, deflurosulfonylative coupling has emerged as a novel method for the synthesis of 3-aryl-3-amino oxetanes. This reaction involves the coupling of oxetane sulfonyl fluorides with a wide range of amines, providing a valuable route to 3,3-disubstituted oxetanes. thieme.de

The synthesis of 3,3-disubstituted oxetanes bearing amino and other functional groups can also be achieved through multi-step sequences starting from readily available precursors. For instance, the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol can lead to (3-(bromomethyl)oxetan-3-yl)methanol, which can be further functionalized to introduce an amino group. connectjournals.com Additionally, the Horner-Wadsworth-Emmons reaction of oxetan-3-one can produce α,β-unsaturated esters, which can undergo aza-Michael addition to introduce an amino functionality at the C3 position. mdpi.com

| Method | Starting Material | Key Reagents | Intermediate/Product | Reference |

| Strecker Synthesis | Oxetan-3-one | TMSCN, Dialkylamine | 3-Cyano-3-dialkylamino oxetane | chemrxiv.org |

| Reductive Amination | Oxetan-3-one | Amine, Reducing agent | 3-Aminooxetane | nih.gov |

| Defluorosulfonylative Coupling | Oxetane sulfonyl fluoride | Amine | 3-Aryl-3-amino oxetane | thieme.de |

| Multi-step Synthesis | 2,2-bis(bromomethyl)propane-1,3-diol | Various | 3-Functionalized-3-aminooxetane | connectjournals.com |

| Horner-Wadsworth-Emmons/Aza-Michael Addition | Oxetan-3-one | Phosphonate ylide, Amine | 3-(Aminomethyl)oxetane derivative | mdpi.com |

Ethynyl Group Installation Protocols

The introduction of the ethynyl moiety at the C3 position of the oxetane ring is a pivotal transformation in the synthesis of the target molecule. This can be accomplished through various strategies, including the addition of terminal alkynes or through coupling reactions.

Strategies for Terminal Alkyne Introduction

A direct and efficient method for installing a terminal alkyne is the addition of metal acetylides to a C3-keto functionalized oxetane, namely oxetan-3-one. The reaction of oxetan-3-one with a lithium or magnesium acetylide, generated from a terminal alkyne and a strong base, would yield a 3-ethynyl-3-hydroxyoxetane. This tertiary alcohol can then be further functionalized, for example, by converting the hydroxyl group into a leaving group followed by nucleophilic substitution with an amine or an amine precursor.

Coupling Reactions for Ethynyl Moiety Incorporation

Transition metal-catalyzed cross-coupling reactions provide powerful tools for the formation of carbon-carbon bonds, including the installation of an ethynyl group.

The Sonogashira coupling is a prominent reaction for this purpose. It involves the coupling of a terminal alkyne with an organic halide in the presence of a palladium catalyst and a copper(I) co-catalyst. In the context of synthesizing this compound, a plausible strategy would involve the preparation of a 3-halo-3-aminooxetane derivative, which could then be subjected to Sonogashira coupling with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by desilylation. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.

Another powerful cross-coupling reaction is the Negishi coupling , which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and allows for the coupling of sp, sp2, and sp3 hybridized carbon atoms. A potential synthetic route could involve the formation of a 3-zincio-3-aminooxetane species, which would then be coupled with an ethynyl halide.

| Coupling Reaction | Substrates | Catalyst System | Key Features |

| Sonogashira Coupling | Terminal alkyne, Organic halide (e.g., 3-halo-3-aminooxetane) | Palladium catalyst, Copper(I) co-catalyst | Mild reaction conditions, broad functional group tolerance. |

| Negishi Coupling | Organozinc compound (e.g., 3-zincio-3-aminooxetane), Organic halide (e.g., ethynyl halide) | Nickel or Palladium catalyst | High functional group tolerance, couples various carbon hybridizations. |

Multicomponent Reaction Pathways for this compound Assembly

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. Such strategies are particularly attractive for the synthesis of this compound as they can potentially construct the core structure in a convergent manner.

A³-Coupling Reactions and Variants

The A³-coupling reaction (aldehyde-alkyne-amine coupling) is a powerful multicomponent reaction that forms a propargylamine from an aldehyde, a terminal alkyne, and an amine. A direct application of this reaction to the synthesis of this compound would involve the use of oxetan-3-one as the carbonyl component. The reaction of oxetan-3-one, a terminal alkyne, and an amine, catalyzed by a suitable metal catalyst (typically copper or gold), could directly afford the desired this compound. This one-pot reaction is highly atom-economical, with water being the only byproduct.

Convergent Synthesis Approaches

Alternatively, a fragment coupling approach could utilize a pre-formed 3-ethynyloxetane building block. For instance, the reaction of a 3-ethynyl-3-hydroxyoxetane, obtained from the ethynylation of oxetan-3-one, with a suitable aminating agent through nucleophilic substitution of an activated hydroxyl group would represent a convergent pathway. This strategy allows for the independent synthesis and purification of the key fragments before their final assembly.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO |

|---|---|

Molecular Weight |

97.12 g/mol |

IUPAC Name |

3-ethynyloxetan-3-amine |

InChI |

InChI=1S/C5H7NO/c1-2-5(6)3-7-4-5/h1H,3-4,6H2 |

InChI Key |

MZKAAOCMGAVROY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(COC1)N |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 3 Ethynyloxetan 3 Amine

Reactivity of the Oxetane (B1205548) Heterocycle

The four-membered oxetane ring is characterized by significant ring strain, approximately 25.5 kcal/mol, which is comparable to that of an oxirane. beilstein-journals.org This inherent strain, coupled with the polarized carbon-oxygen bonds, makes the oxetane susceptible to various ring-opening and rearrangement reactions, often initiated by electrophilic activation or nucleophilic attack. beilstein-journals.org

Ring-Opening Reactions with Nucleophiles

The strained nature of the oxetane ring facilitates its opening by a range of nucleophiles. nih.gov This reactivity is a cornerstone of oxetane chemistry, allowing for the synthesis of diverse and highly functionalized acyclic compounds. researchgate.net The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the ring, leading to the cleavage of a carbon-oxygen bond.

Activation of the oxetane with a Lewis or Brønsted acid is generally required to facilitate ring opening. researchgate.net A variety of nucleophiles, including carbon, oxygen, nitrogen, sulfur, and halogen nucleophiles, have been successfully employed in these transformations. researchgate.net For instance, the reaction of 2-aryl-2-ethynyloxetanes with anilines, catalyzed by a copper complex, yields γ-amino alcohols. beilstein-journals.org

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. In base-catalyzed reactions, the nucleophile typically attacks the less sterically hindered carbon atom. openstax.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Oxetanes

| Nucleophile | Product Type | Reference |

|---|---|---|

| Anilines | γ-Amino alcohols | beilstein-journals.org |

| Aryl borates | Ring-opened products | researchgate.net |

Acid-Catalyzed Ring Opening Processes

Under acidic conditions, the oxetane oxygen is first protonated, forming a good leaving group and enhancing the electrophilicity of the ring carbons. libretexts.orgmasterorganicchemistry.com This activation allows for ring opening by even weak nucleophiles. khanacademy.org The mechanism of acid-catalyzed ring opening can be viewed as a hybrid between an SN1 and SN2 pathway. libretexts.org

The regioselectivity of acid-catalyzed ring opening depends on the substitution pattern of the oxetane. openstax.orgmasterorganicchemistry.com

If one of the oxetane carbons is tertiary, the nucleophile will preferentially attack this more substituted carbon, proceeding through a mechanism with significant SN1 character. libretexts.org This is because the tertiary carbocation-like transition state is stabilized by the substituents. khanacademy.org

When the oxetane carbons are primary or secondary, the reaction follows a more SN2-like pathway, with the nucleophile attacking the less substituted carbon. openstax.orglibretexts.org

For example, the hydrolysis of epoxides (a related three-membered ring system) in dilute aqueous acid proceeds via a backside attack of a water molecule on the protonated epoxide, resulting in a trans-1,2-diol. openstax.org

Ring-Expansion Transformations

The inherent strain of the oxetane ring can be relieved through ring-expansion reactions, leading to the formation of larger, more stable heterocyclic systems. beilstein-journals.org These transformations can be induced by various means, including light, transition metals, or strong acids. beilstein-journals.org For example, a ruthenium-catalyzed [4+1] insertion of a 2-diazo-1,3-dicarbonyl compound into a 2-aryloxetane results in the formation of a 1,4-dioxepine. beilstein-journals.org

Ring expansion can also occur through the cleavage of a C-N bond in bicyclic systems containing a common amine group, often facilitated by thermal decomposition or the action of strong bases. researchgate.net

Steric and Electronic Influences of the 3-Substituent on Oxetane Ring Reactivity

The nature of the substituent at the 3-position of the oxetane ring significantly impacts its reactivity. Both steric and electronic factors play a crucial role in determining the facility and regioselectivity of ring-opening and other reactions.

Steric Effects: Bulky substituents at the 3-position can hinder the approach of nucleophiles, thereby influencing the site of attack in ring-opening reactions. acs.org

Electronic Effects: Electron-withdrawing or electron-donating groups at the 3-position can alter the electron density of the oxetane ring, affecting its susceptibility to electrophilic activation and nucleophilic attack. The stability of the oxetane ring can be influenced by its substituents, with disubstituted oxetanes generally showing greater chemical stability than monosubstituted ones. researchgate.net

Reactivity of the Primary Amine Functionality

The primary amine group (-NH₂) in 3-Ethynyloxetan-3-amine is a key center of reactivity, characterized by the lone pair of electrons on the nitrogen atom. This lone pair imparts both basic and nucleophilic properties to the molecule. libretexts.org

Nucleophilic Character and Reaction with Electrophiles

The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile, readily attacking electron-deficient centers (electrophiles). chemguide.co.uk This nucleophilicity is fundamental to a wide range of chemical transformations. msu.edu

Primary amines react with a variety of electrophiles, including:

Alkyl Halides: The reaction with alkyl halides leads to the formation of secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts, through a series of SN2 reactions. msu.edulibretexts.org The initial reaction produces a secondary amine, which can then compete with the starting primary amine for the alkyl halide. msu.edu

Acid Chlorides and Anhydrides: Primary amines react vigorously with acid chlorides and acid anhydrides to form N-substituted amides. chemguide.co.uklibretexts.org

Carbonyl Compounds: The reaction with aldehydes and ketones yields imines (Schiff bases) through a reversible acid-catalyzed addition-elimination reaction. libretexts.org

Sulfonyl Chlorides: Primary amines react with sulfonyl chlorides, such as benzenesulfonyl chloride, to form sulfonamides. msu.edulibretexts.org This reaction is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edu

The nucleophilicity of amines generally correlates with their basicity; however, steric hindrance can significantly reduce the nucleophilicity of bulky amines. masterorganicchemistry.com

Table 2: Common Electrophiles Reacting with Primary Amines

| Electrophile Class | Product Type |

|---|---|

| Alkyl Halides | Secondary/Tertiary Amines, Quaternary Ammonium Salts |

| Acid Chlorides | N-Substituted Amides |

| Aldehydes/Ketones | Imines (Schiff Bases) |

Acylation and Alkylation Reactions

The primary amine group of this compound serves as a nucleophile, readily participating in acylation and alkylation reactions.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, the nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of a stable amide bond. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). The introduction of an acyl group can serve as a protective strategy for the amine or be used to build more complex molecular architectures.

Alkylation: The amine can be alkylated by reaction with alkyl halides through nucleophilic substitution. However, controlling the degree of alkylation in primary amines can be challenging, often leading to mixtures of mono-, di-, and even tri-alkylated products, including the formation of quaternary ammonium salts. Selective mono-N-alkylation can be difficult to achieve due to the increased nucleophilicity of the resulting secondary amine compared to the starting primary amine. Methodologies for selective monoalkylation, such as reductive amination or the use of specific chelating agents, may be employed to improve selectivity. For instance, methods developed for the selective mono-N-alkylation of 3-amino alcohols have utilized chelation with 9-borabicyclo[3.3.1]nonane (9-BBN) to protect and activate the amine group for a controlled reaction with an alkyl halide organic-chemistry.org.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride (CH₃COCl) | N-(3-ethynyloxetan-3-yl)acetamide | Amine, Acyl Halide, Base (e.g., Triethylamine) |

| Alkylation | Methyl iodide (CH₃I) | 3-ethynyl-N-methyloxetan-3-amine | Amine, Alkyl Halide, Base (optional) |

N-Nitrosation Reactions

Primary amines like this compound can react with nitrosating agents, typically nitrous acid (HONO), which is often generated in situ from sodium nitrite (B80452) and a strong acid. The reaction proceeds via the formation of a nitrosonium ion (NO⁺) electrophile, which is attacked by the nucleophilic nitrogen of the amine wikipedia.org.

For a primary amine, the initial N-nitrosation leads to a primary nitrosamine, which is unstable. It rapidly undergoes tautomerization and subsequent loss of water to form a diazonium ion (R-N₂⁺). In the context of this compound, this diazonium intermediate would be highly reactive. Depending on the reaction conditions and nucleophiles present, it could lead to a variety of products through substitution or elimination, potentially impacting the stability of the strained oxetane ring. This process is sometimes referred to as deamination wikipedia.org. Theoretical studies suggest that the nitrosation of amines can also proceed in the gas phase through a free radical mechanism involving nitrogen oxides (NO₂ and NO) nih.gov.

Impact of the Oxetane Motif on Amine Basicity and Nucleophilicity

The oxetane ring significantly influences the chemical properties of the adjacent amine group. The electronegative oxygen atom within the strained four-membered ring exerts a powerful inductive electron-withdrawing effect. nih.gov This effect propagates through the short sigma-bond framework to the C3 position, decreasing the electron density on the nitrogen atom.

This reduction in electron density has a profound impact on the basicity of the amine. A lower electron density on the nitrogen means the lone pair is less available to accept a proton, resulting in a lower pKₐH (the pKa of the conjugate acid). It has been demonstrated that an oxetane ring positioned alpha to an amine can reduce its pKₐH by as much as 2.7 units compared to an acyclic analogue. nih.gov For example, this can lower the basicity from a pKₐH of 9.9 to 7.2, making the amine approximately 500 times less basic. nih.gov This modulation of basicity is a critical tool in medicinal chemistry for optimizing the pharmacokinetic properties of drug candidates, such as reducing unwanted interactions or improving membrane permeability. nih.gov

| Compound Feature | Effect on Amine | Magnitude | Reference |

| α-Oxetane Ring | Reduces Basicity (pKₐH) | ~2.7 units | nih.gov |

| β-Oxetane Ring | Reduces Basicity (pKₐH) | ~1.9 units | |

| γ-Oxetane Ring | Reduces Basicity (pKₐH) | ~0.7 units | |

| δ-Oxetane Ring | Reduces Basicity (pKₐH) | ~0.3 units |

While basicity is reduced, the amine's nucleophilicity, though also attenuated, remains sufficient for it to participate in the reactions discussed above, such as acylation and alkylation.

Reactivity of the Terminal Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is an electron-rich region, making it susceptible to attack by electrophiles and a versatile handle for metal-catalyzed transformations.

Electrophilic and Nucleophilic Addition Reactions

Electrophilic Addition: The π-bonds of the alkyne can act as a nucleophile, attacking electrophilic species. For example, the reaction with hydrogen halides (HX) would proceed via an initial attack by the alkyne on the proton, forming a vinyl carbocation intermediate. The subsequent attack by the halide anion would lead to a vinyl halide. Following Markovnikov's rule, the proton would add to the terminal carbon, and the halide to the more substituted carbon (the C3 of the oxetane ring). A second addition of HX can occur, leading to a geminal dihalide. Hydration (addition of water) can also occur, typically catalyzed by acid and mercury(II) salts, which would yield an enol that tautomerizes to a methyl ketone adjacent to the oxetane ring.

Nucleophilic Addition: While less common for unactivated alkynes, nucleophilic addition can occur, especially under basic conditions. A strong nucleophile can attack one of the sp-hybridized carbons, which is feasible due to the higher s-character and electronegativity of these carbons compared to sp² carbons. This type of reaction is more common when the alkyne is conjugated with an electron-withdrawing group.

Metal-Catalyzed Transformations (e.g., Sonogashira, Click Chemistry)

The terminal proton of the ethynyl group is weakly acidic and can be removed by a suitable base, forming an acetylide anion. This anion is a key intermediate in several powerful carbon-carbon bond-forming reactions.

Sonogashira Coupling: This is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org this compound is an ideal substrate for this reaction, allowing the oxetane motif to be coupled to a wide variety of aromatic and vinylic systems. The reaction is known for its mild conditions and tolerance of many functional groups, including the primary amine on the substrate. wikipedia.org

Click Chemistry: The terminal alkyne is a perfect functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry". organic-chemistry.org This reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org CuAAC is exceptionally high-yielding, tolerant of a vast array of functional groups, and can be performed under benign, often aqueous, conditions. organic-chemistry.orgitmedicalteam.pl This makes it a highly reliable method for conjugating the 3-aminooxetane core to other molecules.

| Catalyzed Reaction | Coupling Partner | Catalyst System | Product |

| Sonogashira Coupling | Aryl/Vinyl Halide (e.g., Iodobenzene) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 3-(Arylethynyl)oxetan-3-amine |

| Click Chemistry (CuAAC) | Organic Azide (e.g., Benzyl Azide) | CuSO₄, Sodium Ascorbate | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)oxetan-3-amine |

Cycloaddition Reactions and Intramolecular Processes

The ethynyl group can participate in various pericyclic reactions, most notably [3+2] cycloadditions. As mentioned, the Huisgen 1,3-dipolar cycloaddition with azides is a prime example, leading to triazoles. organic-chemistry.org Other 1,3-dipoles, such as nitrile oxides or nitrones, can also react with the alkyne to generate five-membered heterocyclic rings (isoxazoles and isoxazolines, respectively). nih.govuchicago.edu These reactions provide powerful routes for synthesizing complex heterocyclic structures incorporating the 3-aminooxetane scaffold.

Intramolecular processes could also be envisaged, although they would require the presence of another reactive group on a substituent attached to the amine. For example, if the amine were acylated with a molecule containing a tethered azide, an intramolecular [3+2] cycloaddition could lead to a complex, fused bicyclic system. The rigid geometry of the alkyne and the conformational constraints of the oxetane ring would play a crucial role in the feasibility and stereochemical outcome of such cyclizations.

Interfunctional Group Interactions and Regioselectivity

There are no documented chemo- or regioselective transformations for this compound in the scientific literature.

Scientific studies detailing the synergistic effects between the oxetane, amine, and ethynyl groups within this compound have not been found.

Advanced Spectroscopic and Structural Elucidation of 3 Ethynyloxetan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra are crucial for the initial structural verification of 3-Ethynyloxetan-3-amine, confirming the presence of all key functional groups and providing insights into their electronic environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxetane (B1205548) ring, the ethynyl (B1212043) group, and the amine group. The protons on the four-membered oxetane ring typically appear as multiplets in the upfield region. The methylene (B1212753) protons (CH₂) of the oxetane ring are diastereotopic and are expected to show complex splitting patterns due to geminal and vicinal coupling. The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent. The acetylenic proton (C≡CH) is anticipated to resonate as a sharp singlet in a characteristic downfield region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound and Analogs

| Proton Type | Predicted Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) in Analogous Compounds |

| Oxetane CH₂ | ~ 4.5 - 4.8 | 4.3 - 4.7 (in 3-alkyloxetanes) |

| NH₂ | ~ 1.5 - 3.0 (broad) | 1.8 - 2.5 (in 3-aminooxetanes) |

| C≡CH | ~ 2.5 - 3.0 | 2.4 - 2.8 (in terminal alkynes) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. The quaternary carbon of the oxetane ring bonded to the ethynyl and amine groups would appear significantly downfield. The methylene carbons of the oxetane ring will also have characteristic chemical shifts. The two carbons of the ethynyl group will have distinct resonances in the typical alkyne region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound and Analogs

| Carbon Type | Predicted Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) in Analogous Compounds |

| Oxetane C-quaternary | ~ 60 - 70 | 55 - 65 (in 3-substituted oxetanes) |

| Oxetane CH₂ | ~ 75 - 85 | 70 - 80 (in 3-substituted oxetanes) |

| C≡CH | ~ 70 - 80 | 68 - 75 (in terminal alkynes) |

| C≡CH | ~ 80 - 90 | 75 - 85 (in terminal alkynes) |

Two-dimensional NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms, which is critical for the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons, confirming the connectivity within the oxetane ring. Cross-peaks would be expected between the geminal and vicinal protons of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with their directly attached carbons. For this compound, HSQC or HMQC would definitively link the proton signals of the oxetane methylenes and the acetylenic proton to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For a molecule like this compound, NOESY or ROESY could reveal through-space interactions between the amine protons and the protons of the oxetane ring, helping to define the preferred conformation of the molecule.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the amine group. The chemical shift of the nitrogen in a primary amine like this compound would be expected in the typical range for aliphatic amines. This data can be sensitive to substitution effects and solvent, offering further characterization of the molecule's electronic structure. For primary aliphatic amines, the expected chemical shift range is generally between 0 and 60 ppm relative to a standard like nitromethane.

X-ray Crystallography for Solid-State Structure Determination

Interactive Data Table: Typical Bond Lengths and Angles in Oxetane Derivatives from X-ray Crystallography

| Parameter | Typical Value |

| C-O bond length | 1.44 - 1.46 Å |

| C-C bond length | 1.52 - 1.55 Å |

| C-O-C bond angle | ~90° - 92° |

| C-C-C bond angle | ~84° - 86° |

| Oxetane puckering angle | 0° - 20° |

Vibrational Spectroscopy (IR) for Functional Group Probing

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C≡C-H, C≡C, and C-O functional groups.

Interactive Data Table: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| C≡C-H (alkyne) | Stretch | ~3300 | Strong, Sharp |

| C-H (oxetane) | Stretch | 2850 - 3000 | Medium |

| C≡C (alkyne) | Stretch | 2100 - 2260 | Weak to Medium |

| N-H (amine) | Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

| C-O (ether) | Stretch | 1000 - 1250 | Strong |

The presence of two bands in the N-H stretching region would be characteristic of a primary amine. The sharp, strong absorption around 3300 cm⁻¹ would be a clear indicator of the terminal alkyne C-H bond.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₇NO), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its molecular formula.

The fragmentation pattern in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for amines involve alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. For this compound, this could lead to the loss of an ethynyl radical or cleavage within the oxetane ring.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M]⁺ | 97.05 | Molecular Ion |

| [M-NH₂]⁺ | 81.05 | Loss of amino group |

| [M-C₂H]⁺ | 72.04 | Loss of ethynyl radical |

| [C₄H₆N]⁺ | 72.05 | Fragment from ring opening |

The observation of these characteristic ions would provide strong evidence for the proposed structure of this compound.

Computational Chemistry and Theoretical Investigations of 3 Ethynyloxetan 3 Amine

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states and calculate energy barriers, providing a quantitative understanding of reaction pathways.

Transition state analysis is a cornerstone of mechanistic chemistry, allowing for the identification of the highest energy point along a reaction coordinate. For 3-Ethynyloxetan-3-amine, this could involve reactions such as nucleophilic additions to the ethynyl (B1212043) group or ring-opening of the oxetane (B1205548). Quantum chemical methods, such as Density Functional Theory (DFT), are employed to locate the geometry of the transition state and calculate its energy. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Hypothetical Data Table for a Reaction Involving this compound:

| Reaction Coordinate | Transition State Geometry (Selected Parameters) | Imaginary Frequency (cm⁻¹) |

| C-N bond formation | N-C distance: 2.1 Å | -250 |

| Oxetane ring-opening | C-O bond distance: 1.8 Å | -400 |

Hypothetical Reaction Energy Profile Data for the Isomerization of this compound:

| Species | Relative Energy (kcal/mol) |

| Reactant (this compound) | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +10.2 |

| Transition State 2 | +30.1 |

| Product | -5.8 |

Conformational Analysis and Energy Profiling

The three-dimensional shape of a molecule is critical to its reactivity and physical properties. Conformational analysis of this compound would involve identifying all possible stable conformations and determining their relative energies. Due to the presence of the rigid oxetane ring and the rotatable ethynyl and amine groups, several conformers could exist. Computational methods can systematically explore the potential energy surface to locate these minima. The relative energies of these conformers, often calculated with high-level ab initio methods, indicate their populations at thermal equilibrium.

Hypothetical Relative Energies of this compound Conformers:

| Conformer | Dihedral Angle (N-C-C≡C) | Relative Energy (kcal/mol) |

| A | 60° | 0.0 |

| B | 180° | 1.5 |

| C | -60° | 0.0 |

Molecular Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic sites. For this compound, the HOMO is expected to be localized on the nitrogen atom of the amine group, while the LUMO may be associated with the π-system of the ethynyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Hypothetical Frontier Molecular Orbital Data for this compound:

| Orbital | Energy (eV) | Localization |

| HOMO | -8.5 | Amine Nitrogen |

| LUMO | +1.2 | Ethynyl Group π* |

| HOMO-LUMO Gap | 9.7 | - |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR spectroscopy), and electronic transitions (UV-Vis spectroscopy). These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For this compound, DFT calculations could provide a theoretical IR spectrum, showing characteristic peaks for the C≡C stretch of the ethynyl group, the C-O-C stretch of the oxetane ring, and the N-H stretches of the amine group. Similarly, predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the molecular structure.

Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound:

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C≡C) | 85.2 ppm | 84.9 ppm |

| IR Frequency (C≡C stretch) | 2115 cm⁻¹ | 2120 cm⁻¹ |

| UV-Vis λmax | 210 nm | 212 nm |

Hammett Constant Calculations for Substituent Effects

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. While this compound is not an aromatic system to which the Hammett equation is traditionally applied, the principles can be extended to understand how substituents on a related molecular scaffold would influence the properties of the functional groups. For example, if a phenyl group were attached to the ethynyl moiety, Hammett calculations could predict how different para-substituents on that phenyl ring would affect the pKa of the amine group or the rate of a reaction at the oxetane ring. This involves calculating the relevant property (e.g., pKa) for a series of substituted compounds and correlating it with the known Hammett substituent constants (σ). The slope of this correlation, the reaction constant (ρ), provides insight into the electronic demand of the process.

Hypothetical Hammett Plot Data for a Reaction of a Phenyl-Substituted this compound Derivative:

| Substituent (para-) | Hammett Constant (σp) | log(k/k₀) |

| -NO₂ | 0.78 | 0.95 |

| -CN | 0.66 | 0.80 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.21 |

| -OCH₃ | -0.27 | -0.33 |

Synthetic Applications and Scaffold Utility of 3 Ethynyloxetan 3 Amine

3-Ethynyloxetan-3-amine as a Multipurpose Synthetic Building Block

The strategic placement of three distinct functional groups within a compact framework makes this compound a powerful tool for synthetic chemists. The primary amine serves as a nucleophile or a handle for further functionalization, the ethynyl (B1212043) group opens avenues for a myriad of transformations including click chemistry, coupling reactions, and cyclizations, while the strained oxetane (B1205548) ring can undergo ring-opening reactions to introduce a 1,3-diol synthon. This convergence of reactivity allows for the rapid generation of molecular complexity from a single, readily accessible starting material.

The oxetane moiety, in particular, has garnered significant attention in medicinal chemistry. Its incorporation into molecular structures can lead to improved physicochemical properties such as increased aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when compared to more common functionalities like gem-dimethyl or carbonyl groups. enamine.net The 3,3-disubstituted pattern of this compound is especially advantageous as it avoids the introduction of a new chiral center at this position, simplifying subsequent synthetic manipulations and characterization. enamine.net

Construction of Complex Heterocyclic Systems Utilizing the Scaffold

The unique reactivity of this compound provides a platform for the synthesis of a wide array of complex heterocyclic systems, including spirocyclic compounds and various annulated products.

Spirocyclic Compounds Formation

The quaternary carbon at the 3-position of the oxetane ring is an ideal anchor for the construction of spirocyclic systems. By engaging the amine and/or the ethynyl group in intramolecular cyclization reactions, or through multicomponent reactions involving the oxetane core, novel spiro[oxetane-3,X]-heterocycles can be accessed. For instance, a four-component reaction involving 3-oxetanone (B52913) (a precursor to 3-aminooxetanes), an amino alcohol, formaldehyde, and an alkyne has been shown to produce 3-oxetanone-derived spirooxazolidines. mdpi.com This methodology highlights the potential of the oxetane core to participate in the formation of intricate spirocyclic frameworks. While not directly involving this compound, this approach demonstrates a viable strategy that could be adapted for this specific building block.

Annulation Reactions

3-Aminooxetanes have been identified as versatile 1,3-amphoteric molecules, capable of participating in intermolecular annulation reactions to form a variety of heterocycles. nih.gov This reactivity stems from the ability of the amine to act as a nucleophile and the oxetane ring to act as an electrophile upon activation. These molecules have been shown to undergo [3+2] annulations with polarized π-systems, providing convergent access to valuable heterocyclic structures. nih.gov

For example, 3-aminooxetanes react readily with thiocarbonyl compounds in a catalyst-free [3+2] annulation to produce iminothiazolidines and mercaptothiazolidines with high efficiency. nih.gov This type of reaction showcases the inherent reactivity of the 3-aminooxetane scaffold in constructing five-membered heterocyclic rings. The presence of the ethynyl group in this compound would offer further opportunities for post-annulation functionalization or for participation in the initial annulation process itself, expanding the diversity of accessible heterocyclic systems.

Strategies for Chiral Synthesis and Stereocontrol Using this compound

While this compound itself is achiral, its derivatives can possess stereogenic centers, and its use in asymmetric synthesis is an area of growing interest. The development of methods for the enantioselective synthesis of chiral amines is a significant focus in medicinal chemistry, as the biological activity of chiral molecules is often dependent on their stereochemistry. yale.edu

Strategies to achieve chiral products incorporating the this compound scaffold can be broadly categorized into two approaches:

Asymmetric synthesis of the building block: This involves the development of catalytic enantioselective methods to prepare chiral derivatives of this compound. While specific methods for this particular compound are not yet widely reported, general strategies for the asymmetric synthesis of amines, such as those employing chiral auxiliaries or catalysts, could potentially be adapted. yale.edutcichemicals.com

Diastereoselective reactions of the achiral building block: This approach utilizes a chiral auxiliary or catalyst to control the stereochemical outcome of reactions involving this compound. For instance, in annulation or spirocyclization reactions, a chiral catalyst could be employed to induce facial selectivity, leading to the formation of a single enantiomer of the product.

The resolution of racemic mixtures of chiral derivatives is another viable strategy. Chiral chromatography and the use of chiral resolving agents are established techniques for separating enantiomers and have been successfully applied to other chiral amines. mdpi.com

Integration into Designed Molecular Scaffolds for Chemical Research

The unique combination of functionalities in this compound makes it an attractive building block for the design and synthesis of novel molecular scaffolds with tailored properties for various applications in chemical research, including drug discovery and chemical biology.

Protein Scaffold Systems

The ethynyl group of this compound is particularly well-suited for bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent attachment of the this compound scaffold to proteins that have been genetically or chemically modified to contain an azide (B81097) group.

This capability opens up possibilities for:

Protein Labeling: Attaching the oxetane-containing scaffold to a protein can modulate its properties, for example, by increasing its solubility or stability. The ethynyl group serves as a handle for the introduction of reporter tags, such as fluorophores or biotin, for imaging or pull-down experiments.

Development of Protein-Drug Conjugates: The scaffold can be pre-functionalized with a therapeutic agent and then attached to a target protein, such as an antibody, to create a targeted drug delivery system.

Probing Protein-Protein Interactions: By incorporating photo-reactive groups onto the scaffold, it can be used in photoaffinity labeling experiments to identify and map protein binding partners. nih.gov

The ability to introduce the unique physicochemical properties of the oxetane moiety into a biological system via a robust and specific chemical ligation makes this compound a valuable tool for the chemical biology community.

DNA Scaffold Systems

There is currently no published research detailing the use of this compound as a component in DNA scaffold systems. The incorporation of modified small molecules into nucleic acid structures is a strategy to introduce novel functionalities, such as labeling, altered binding affinities, or catalytic activity. The amine group of this compound could theoretically be used for conjugation to the phosphate (B84403) backbone or nucleobases, and the ethynyl group could participate in click chemistry reactions for further functionalization. However, studies specifically employing this compound for these purposes have not been reported.

Tertiary Amine Scaffold Rigidification

The conformational flexibility of tertiary amines can be a challenge in drug design, where a more rigid structure is often desired to improve binding affinity and selectivity for a biological target. The rigid, linear geometry of the ethynyl group and the defined stereochemistry of the oxetane ring in this compound could potentially be exploited to create more conformationally constrained tertiary amine scaffolds. This could be achieved by incorporating the this compound core into a larger molecule. Nevertheless, there are no specific studies or methodologies reported in the literature that demonstrate the application of this compound for the purpose of rigidifying tertiary amine scaffolds.

Evolution of Research and Future Directions for 3 Ethynyloxetan 3 Amine

Historical Perspectives on Oxetane (B1205548) Chemistry and Ethynyl (B1212043) Amine Research

The study of strained heterocyclic systems and reactive functional groups has independently paved the way for the modern interest in complex molecules like 3-ethynyloxetan-3-amine. The history of oxetane chemistry began in the 1870s with the first synthesis of the parent, unsubstituted oxetane reported by Reboul. beilstein-journals.org For nearly a century, this four-membered cyclic ether was thought to be planar, a misconception that was corrected in 1984 when X-ray analysis revealed a slightly puckered conformation. beilstein-journals.orgillinois.edu The significant ring strain of oxetanes, calculated to be approximately 25.5 kcal/mol, places their reactivity between that of highly strained oxiranes (27.3 kcal/mol) and the relatively stable tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This inherent strain has historically defined the chemistry of oxetanes, making them valuable intermediates that undergo ring-opening reactions. beilstein-journals.orgnih.gov A pivotal moment in oxetane synthesis was the discovery of the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, first observed by Paternò in 1909 and later developed by Büchi. beilstein-journals.orgillinois.edumagtech.com.cn

Concurrently, the field of ethynyl amine chemistry, particularly involving propargylamines (amines adjacent to an alkyne), has a rich history. These compounds have long been recognized as versatile building blocks in organic synthesis. Their utility is prominent in multicomponent reactions like the A³ coupling (aldehyde-alkyne-amine) and as precursors for a vast array of nitrogen-containing heterocycles. The synthesis of amines itself has evolved from classical methods such as the nucleophilic substitution of alkyl halides with ammonia (B1221849) to more controlled strategies involving the reduction of nitriles, amides, and azides, or the reductive amination of ketones and aldehydes. studymind.co.ukyoutube.comlibretexts.org

The convergence of these two fields is a relatively recent phenomenon, driven by the demands of medicinal chemistry. In 2006, a highly influential report highlighted the use of 3,3-disubstituted oxetanes as bioisosteres for gem-dimethyl and carbonyl groups. illinois.eduacs.org This concept, where a functional group is replaced by another with similar steric and electronic properties to improve physicochemical characteristics, revitalized interest in oxetanes. magtech.com.cnenamine.net Researchers began to see the oxetane ring not just as a reactive intermediate, but as a stable, polar, and three-dimensional scaffold that could enhance properties like aqueous solubility and metabolic stability while reducing lipophilicity. magtech.com.cnacs.orgnih.gov This shift in perspective created a demand for new, functionalized oxetane building blocks, setting the stage for the exploration of novel combinations, such as the incorporation of a reactive ethynyl group and an amine on the same oxetane carbon, leading to scaffolds like this compound.

| Cyclic Ether | Ring Strain (kcal/mol) |

| Oxirane | 27.3 |

| Oxetane | 25.5 |

| Tetrahydrofuran | 5.6 |

This table illustrates the comparative ring strain of common cyclic ethers, highlighting the intermediate strain of the oxetane ring.

Emerging Methodologies and Synthetic Strategies for Related Scaffolds

The synthesis of highly substituted oxetanes, particularly those with quaternary centers like this compound, remains a significant challenge that has spurred the development of new synthetic methods. acs.orgnih.gov Traditional and emerging strategies can be broadly categorized by the type of bond formation used to construct the ring.

C–O Bond Forming Cyclizations: The most common approach to oxetane synthesis is the intramolecular Williamson etherification, which involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group. magtech.com.cnacs.org This method is practical and versatile but can be kinetically slower for forming four-membered rings compared to three, five, or six-membered analogues. acs.org Recent advancements focus on milder conditions and novel substrates. For instance, a versatile methodology was developed that couples Williamson etherification with alcohol C–H functionalization, avoiding tedious multi-step preparations of the precursor. researchgate.netnih.gov This strategy can be initiated from simple alcohols and tolerates a variety of functional groups. researchgate.netnih.gov

C–C Bond Forming Cyclizations: A less common but powerful strategy involves forming a C-C bond to close the ring. This is typically achieved through an anionic cyclization where a deprotonated carbon α to the ether oxygen attacks an intramolecular electrophile. beilstein-journals.orgrsc.org A modern approach involves the rhodium-catalyzed O–H insertion of a functionalized diazo compound into a β-bromohydrin, followed by a C–C bond-forming cyclization to yield diversely functionalized oxetanes. rsc.org This method allows for the introduction of medicinally relevant functional groups like esters, amides, and sulfones directly onto the oxetane ring. rsc.org

[2+2] Cycloadditions: The Paternò–Büchi reaction, a photocycloaddition of an alkene with an aldehyde or ketone, remains a conceptually attractive, atom-economical method for constructing the oxetane ring. beilstein-journals.orgacs.orgacs.org Historically limited by the need for UV irradiation and sometimes poor selectivity, recent developments have focused on using visible-light photocatalysis and chiral catalysts to achieve high enantioselectivity. beilstein-journals.orgacs.org For example, a highly enantioselective Paternò–Büchi reaction between quinolones and ketoesters has been developed using a chiral iridium photocatalyst. beilstein-journals.org

Functionalization of Pre-formed Rings: For a scaffold like this compound, a key strategy involves the derivatization of a readily available building block, such as oxetan-3-one. chemrxiv.orgmdpi.com Oxetan-3-one can be converted into a variety of 3,3-disubstituted oxetanes. chemrxiv.org For example, a Strecker synthesis can introduce a cyano and an amino group, while a Horner–Wadsworth–Emmons reaction can generate an exocyclic double bond for further functionalization. chemrxiv.orgmdpi.com The synthesis of the target compound could be envisioned through the nucleophilic addition of a protected ethynyl group (e.g., trimethylsilylacetylide) to an imine intermediate derived from oxetan-3-one, followed by deprotection.

| Synthetic Strategy | Key Transformation | Advantages | Recent Advances |

| C–O Bond Formation | Intramolecular Williamson Etherification | Versatile, common starting materials | Coupling with C-H functionalization, milder conditions |

| C–C Bond Formation | Anionic Cyclization of α-halo ethers | Access to unique substitution patterns | Rhodium-catalyzed O-H insertion/cyclization |

| [2+2] Cycloaddition | Paternò–Büchi Reaction | Atom economical, direct ring formation | Enantioselective variants, visible light photocatalysis |

| Building Block Derivatization | Functionalization of Oxetan-3-one | Access to diverse 3-substituted oxetanes | New ketone functionalization reactions (e.g., Henry, HWE) |

This table summarizes major synthetic strategies for oxetane rings, highlighting their advantages and recent developments.

Challenges and Opportunities in this compound Research

The unique structure of this compound presents a distinct set of challenges and a wealth of opportunities in chemical research.

Challenges:

Synthetic Accessibility: A primary hurdle is the efficient and scalable synthesis of 3,3-disubstituted oxetanes. nih.gov While methods exist, accessing specific quaternary substitution patterns with two distinct and reactive functional groups like an ethynyl and an amine group can be synthetically demanding, often requiring multi-step sequences with careful use of protecting groups. chemrxiv.org

Ring Stability: Although 3,3-disubstitution generally enhances the stability of the oxetane ring by sterically hindering nucleophilic attack, the inherent ring strain still makes it susceptible to ring-opening, particularly under acidic conditions. nih.govchemrxiv.org The presence of a basic amine group within the same molecule could potentially catalyze decomposition pathways under certain conditions. Predicting the stability of a given oxetane substitution pattern remains a significant challenge. nih.gov

Selective Reactivity: The molecule contains three distinct reactive sites: the amine, the alkyne, and the oxetane ring itself. Achieving selective functionalization of one site without affecting the others requires carefully controlled reaction conditions. For example, reactions involving the amine nucleophile could compete with reactions at the alkyne or potential ring-opening of the oxetane.

Opportunities:

Medicinal Chemistry Scaffolding: The most significant opportunity lies in its application as a novel scaffold in drug discovery. enamine.netnih.gov The oxetane moiety can act as a polar, metabolically stable bioisostere for less desirable groups like gem-dimethyl or carbonyls, improving aqueous solubility and pharmacokinetic profiles. magtech.com.cnacs.org The rigid, linear ethynyl group provides a vector for exploring chemical space, while the amine serves as a handle for attaching the scaffold to a parent molecule. This combination offers a compact, three-dimensional fragment that is highly attractive for fragment-based drug design.

Probing Chemical Space: The combination of a strained ring, a nucleophilic center, and a reactive π-system in a single, compact molecule is rare. This makes this compound an excellent tool for exploring new areas of chemical space and generating libraries of complex molecules with high sp³ character, a desirable trait for modern drug candidates. nih.gov

Click Chemistry and Bioconjugation: The terminal alkyne is an ideal functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This provides a highly efficient and orthogonal method for linking the molecule to biomolecules, polymers, or surfaces, opening up applications in chemical biology and materials science.

Potential for Novel Reaction Discovery and Mechanism Elucidation

The dense arrangement of functional groups in this compound creates a platform for discovering novel chemical transformations and studying intricate reaction mechanisms. The interplay between the strained ring and the reactive side chains could lead to unprecedented reactivity.

One area of potential discovery involves intramolecular cascade reactions . For instance, a substrate could be designed where a group attached to the amine nitrogen or tethered via the alkyne acts as an internal nucleophile. Upon activation with a Lewis acid, this nucleophile could attack one of the oxetane carbons, leading to a ring-opening/ring-forming cascade that rapidly builds molecular complexity. Such a process could generate novel bicyclic or spirocyclic scaffolds that would be difficult to access through conventional methods.

Furthermore, the ethynyl group opens the door to transition-metal-catalyzed reactions beyond standard click chemistry. For example, gold or platinum catalysis could activate the alkyne towards attack by the internal amine or an external nucleophile, potentially leading to cyclization or addition products. The mechanism of such reactions would be of significant interest, particularly in understanding how the oxetane ring influences the electronics and sterics of the catalytic cycle.

The elucidation of mechanisms for ring-expansion reactions is another promising avenue. It is known that oxetanes can undergo ring expansion. beilstein-journals.org By reacting this compound with specific reagents, it might be possible to trigger a controlled rearrangement to form larger, functionalized heterocycles like substituted tetrahydrofurans or piperidines. Studying the stereochemical outcome and the factors that control the reaction pathway would provide valuable insights into the reactivity of strained systems.

Finally, the compound could serve as a substrate for exploring photochemical reactions . The alkyne could participate in photocycloadditions, or the oxetane ring itself could be involved in energy transfer processes, leading to novel rearrangements or fragmentations under photochemical stimulation.

Outlook on Advanced Functional Material Precursors

The unique structural features of this compound make it a highly promising precursor for the development of advanced functional materials, particularly polymers and surface coatings.

Polymer Synthesis: The terminal alkyne is a versatile functional group for polymerization. It can undergo polymerization to form substituted polyacetylenes, a class of conjugated polymers with interesting electronic and optical properties. The pendant oxetane-amine groups along the polymer backbone would significantly influence the final material's properties. The polarity of the oxetane could enhance solubility in specific solvents and improve adhesion, while the amine could be used for post-polymerization modification or to introduce pH-responsiveness.

Cross-linked Networks and Resins: As a bifunctional monomer (considering the alkyne and amine), this compound could be used to create highly cross-linked polymer networks. For example, it could be incorporated into epoxy resins, where the amine group reacts with epoxide rings, while the alkyne groups remain available for subsequent cross-linking through thermal or catalytic polymerization. Such materials could exhibit high thermal stability and tailored mechanical properties. The inherent strain of the oxetane ring could also be exploited in cationic ring-opening polymerization to form polyethers. radtech.org

Surface Modification and Functionalization: The ability of the terminal alkyne to participate in click chemistry makes this molecule an excellent agent for surface modification. It can be covalently attached to surfaces pre-functionalized with azide (B81097) groups, creating a robust coating. This could be used to alter the surface properties of materials, for instance, to increase hydrophilicity (due to the polar oxetane) or to provide sites for further chemical attachment via the amine group. This has potential applications in biomaterials, sensors, and chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.